molecular formula C8H5F3N2O2 B15247369 3-Isocyanato-5-(trifluoromethoxy)aniline

3-Isocyanato-5-(trifluoromethoxy)aniline

Cat. No.: B15247369
M. Wt: 218.13 g/mol
InChI Key: WELBTPWPWLYHSN-UHFFFAOYSA-N
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Description

3-Isocyanato-5-(trifluoromethoxy)aniline is an organic compound that features both an isocyanate group and a trifluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-5-(trifluoromethoxy)aniline typically involves the introduction of the isocyanate group to a pre-existing aniline derivative. One common method is the reaction of 3-amino-5-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. This reaction requires careful handling due to the toxicity of phosgene.

Industrial Production Methods

Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and dimethyl carbonate as safer alternatives .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Often used to facilitate these reactions, including metal catalysts like zinc.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

3-Isocyanato-5-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isocyanato-5-(trifluoromethoxy)aniline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)aniline: Similar structure but lacks the isocyanate group.

    3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar isocyanate functionality but different substituents on the aromatic ring.

Uniqueness

3-Isocyanato-5-(trifluoromethoxy)aniline is unique due to the presence of both the isocyanate and trifluoromethoxy groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications .

Properties

Molecular Formula

C8H5F3N2O2

Molecular Weight

218.13 g/mol

IUPAC Name

3-isocyanato-5-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-7-2-5(12)1-6(3-7)13-4-14/h1-3H,12H2

InChI Key

WELBTPWPWLYHSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N=C=O)OC(F)(F)F)N

Origin of Product

United States

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